Spectroscopic Characterization of Ethyl 6-amino-5-methoxyindole-2-carboxylate hydrochloride: A Technical Guide
Spectroscopic Characterization of Ethyl 6-amino-5-methoxyindole-2-carboxylate hydrochloride: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for Ethyl 6-amino-5-methoxyindole-2-carboxylate hydrochloride, a key intermediate in pharmaceutical research and drug development. This document is intended for researchers, scientists, and professionals in the field who require a comprehensive understanding of the structural elucidation of this compound through nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) techniques.
Introduction
Ethyl 6-amino-5-methoxyindole-2-carboxylate hydrochloride is a substituted indole derivative. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. Accurate characterization of substituted indoles like the title compound is paramount for ensuring purity, confirming identity, and understanding reactivity in subsequent synthetic steps. This guide will delve into the theoretical and practical aspects of interpreting the ¹H NMR, ¹³C NMR, IR, and MS data for this molecule.
Molecular Structure and Key Features
The structure of Ethyl 6-amino-5-methoxyindole-2-carboxylate hydrochloride presents several key features that are amenable to spectroscopic analysis. The indole ring system, with its aromatic and heteroaromatic protons and carbons, provides a rich source of information in NMR spectroscopy. The ethyl ester, methoxy, and amino functional groups each possess characteristic signals that can be readily identified. The formation of the hydrochloride salt primarily affects the amino group, leading to predictable changes in the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR Spectroscopy
The ¹H NMR spectrum of Ethyl 6-amino-5-methoxyindole-2-carboxylate hydrochloride is expected to exhibit distinct signals for each of the non-equivalent protons in the molecule. The formation of the hydrochloride salt will lead to the protonation of the primary amino group to form an ammonium salt (-NH3+). This will result in a downfield shift of the protons on and near the nitrogen atom due to the increased electron-withdrawing nature of the positively charged nitrogen.[1][2]
Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Assignment and Salt Effect |
| ~11.5 | br s | 1H | Indole N-H | The indole N-H proton is typically deshielded and appears as a broad singlet. |
| ~9.0 | br s | 3H | -NH₃⁺ | The protons of the ammonium group are expected to be significantly deshielded and will likely appear as a broad singlet due to rapid exchange and quadrupolar broadening from the nitrogen. In the free base, the -NH₂ protons would appear at a much higher field (~5-6 ppm). |
| ~7.3 | s | 1H | H-7 | This aromatic proton is a singlet as it has no adjacent protons. |
| ~7.1 | s | 1H | H-4 | This aromatic proton is also a singlet. |
| ~7.0 | s | 1H | H-3 | The proton at the C-3 position of the indole ring typically appears as a singlet. |
| 4.32 | q | 2H | -OCH₂CH₃ | The methylene protons of the ethyl group are split into a quartet by the adjacent methyl protons. |
| 3.85 | s | 3H | -OCH₃ | The methoxy protons appear as a sharp singlet. |
| 1.35 | t | 3H | -OCH₂CH₃ | The methyl protons of the ethyl group are split into a triplet by the adjacent methylene protons. |
Experimental Protocol for ¹H NMR
A standard protocol for acquiring a ¹H NMR spectrum of a small organic molecule is as follows:
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Sample Preparation: Dissolve 5-10 mg of Ethyl 6-amino-5-methoxyindole-2-carboxylate hydrochloride in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5 mm NMR tube.[3]
-
Instrumentation: The spectrum is acquired on a 400 MHz (or higher field) NMR spectrometer.
-
Acquisition Parameters:
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Pulse Sequence: A standard single-pulse experiment is typically used.
-
Number of Scans: 16-64 scans are usually sufficient for a sample of this concentration.
-
Relaxation Delay: A delay of 1-2 seconds between scans is appropriate.
-
Spectral Width: A spectral width of approximately 12-16 ppm is used to encompass all proton signals.
-
-
Processing: The acquired free induction decay (FID) is Fourier transformed, phase corrected, and baseline corrected to obtain the final spectrum. The chemical shifts are referenced to the residual solvent peak (e.g., DMSO at 2.50 ppm).[4]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The protonation of the amino group is expected to have a less pronounced, but still noticeable, effect on the chemical shifts of the adjacent carbon atoms.
Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale for Assignment and Salt Effect |
| ~161.0 | C=O (Ester) | The carbonyl carbon of the ester is typically found in this region. |
| ~145.0 | C-5 | This aromatic carbon is attached to the electron-donating methoxy group and the electron-withdrawing ammonium group. The deshielding effect of the -NH₃⁺ will shift this carbon downfield compared to the free base. |
| ~138.0 | C-7a | A quaternary carbon in the indole ring. |
| ~130.0 | C-6 | This aromatic carbon is attached to the electron-withdrawing ammonium group, leading to a downfield shift. |
| ~128.0 | C-2 | The carbon bearing the ester group. |
| ~120.0 | C-3a | A quaternary carbon in the indole ring. |
| ~115.0 | C-4 | Aromatic carbon. |
| ~105.0 | C-7 | Aromatic carbon. |
| ~102.0 | C-3 | The C-3 carbon of the indole ring. |
| 61.0 | -OCH₂CH₃ | The methylene carbon of the ethyl group. |
| 56.0 | -OCH₃ | The methoxy carbon. |
| 14.5 | -OCH₂CH₃ | The methyl carbon of the ethyl group. |
Experimental Protocol for ¹³C NMR
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of solvent) is generally required for ¹³C NMR compared to ¹H NMR.[3]
-
Instrumentation: The spectrum is acquired on a 100 MHz (or higher field) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay: A delay of 2-5 seconds is used to ensure full relaxation of the carbon nuclei.
-
-
Processing: Similar to ¹H NMR, the FID is processed to obtain the final spectrum, with chemical shifts referenced to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).[5]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Data (Solid State, KBr pellet or ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale for Assignment and Salt Effect |
| 3400-3200 | Strong, Broad | N-H stretch (Indole) | The N-H stretching vibration of the indole ring. |
| 3200-2800 | Strong, Broad | N-H stretch (-NH₃⁺) | The stretching vibrations of the ammonium group appear as a broad and strong band in this region, often with multiple sub-maxima. This is a key indicator of the hydrochloride salt formation.[6] |
| ~1700 | Strong | C=O stretch (Ester) | The carbonyl stretching vibration of the ethyl ester. |
| ~1620 | Medium | C=C stretch (Aromatic) | Aromatic ring stretching vibrations. |
| ~1250 | Strong | C-O stretch (Ester & Ether) | Asymmetric C-O-C stretching of the ester and ether groups. |
| ~1100 | Medium | C-N stretch | Stretching vibration of the C-N bond. |
Experimental Protocol for Solid-State IR
-
Sample Preparation (Thin Solid Film):
-
Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: A background spectrum of the clean salt plate is recorded first. Then, the sample spectrum is recorded and the background is automatically subtracted. The data is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule.[8][9][10][11]
Predicted Mass Spectrum Data (ESI-MS)
-
Molecular Ion (M+H)⁺: The positive ion mode ESI-MS spectrum is expected to show a prominent peak corresponding to the protonated molecule of the free base, [C₁₂H₁₄N₂O₃ + H]⁺, at an m/z of 235.11. The hydrochloride salt will dissociate in the ESI source, and the observed ion will be that of the free base.
-
Key Fragment Ions: The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for indole derivatives involve cleavage of the side chains.
-
Loss of ethanol (-46 Da): Fragmentation of the ethyl ester can lead to a peak at m/z 189.
-
Loss of the ethoxycarbonyl group (-73 Da): Cleavage of the entire ester group can result in a fragment at m/z 162.
-
Experimental Protocol for ESI-MS
-
Sample Preparation: A dilute solution of the compound (typically in the micromolar range) is prepared in a suitable solvent system, such as methanol or acetonitrile with a small amount of formic acid to promote protonation.
-
Instrumentation: The analysis is performed on a mass spectrometer equipped with an electrospray ionization source.
-
Data Acquisition:
-
The sample solution is introduced into the ESI source at a constant flow rate.
-
A high voltage is applied to the ESI needle to generate a fine spray of charged droplets.
-
The solvent evaporates, and the charged analyte molecules are directed into the mass analyzer.
-
The mass analyzer separates the ions based on their m/z ratio, and a detector records their abundance.
-
Visualization of Molecular Structure and Workflow
Molecular Structure of Ethyl 6-amino-5-methoxyindole-2-carboxylate
Caption: Molecular structure of Ethyl 6-amino-5-methoxyindole-2-carboxylate.
General Spectroscopic Analysis Workflow
Caption: A generalized workflow for the spectroscopic analysis of an organic compound.
Conclusion
The comprehensive spectroscopic analysis of Ethyl 6-amino-5-methoxyindole-2-carboxylate hydrochloride, through the combined application of NMR, IR, and MS, provides a robust framework for its structural confirmation. While direct experimental data for the hydrochloride salt is pending, the theoretical predictions based on the free base and established spectroscopic principles offer a reliable guide for researchers. The distinct spectral signatures of the indole core, the ethyl ester, the methoxy group, and the key changes upon formation of the ammonium salt, allow for an unambiguous characterization of this important synthetic intermediate. This guide serves as a valuable resource for scientists engaged in the synthesis and development of novel indole-based therapeutic agents.
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